4-(Ethanesulfonyl)aniline hydrochloride
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Overview
Description
4-(Ethanesulfonyl)aniline hydrochloride is a chemical compound with the molecular formula C8H12ClNO2S and a molecular weight of 221.7 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals . This compound is known for its unique chemical properties, which make it valuable for various scientific applications.
Mechanism of Action
Target of Action
As an aniline derivative, it may interact with various biological targets, including enzymes and receptors .
Mode of Action
Aniline derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Aniline and its derivatives have been shown to influence several biochemical pathways, including the shikimate pathway .
Result of Action
Aniline derivatives can have various effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Ethanesulfonyl)aniline hydrochloride . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethanesulfonyl)aniline hydrochloride typically involves the reaction of aniline with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-(Ethanesulfonyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the specific reaction conditions.
Scientific Research Applications
4-(Ethanesulfonyl)aniline hydrochloride has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)aniline hydrochloride
- 4-(Benzylsulfonyl)aniline hydrochloride
- 4-(Phenylsulfonyl)aniline hydrochloride
Uniqueness
4-(Ethanesulfonyl)aniline hydrochloride is unique due to its specific sulfonyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
4-ethylsulfonylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-2-12(10,11)8-5-3-7(9)4-6-8;/h3-6H,2,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYYAXAHNXLQSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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